エチドロン酸四ナトリウム

概要

説明

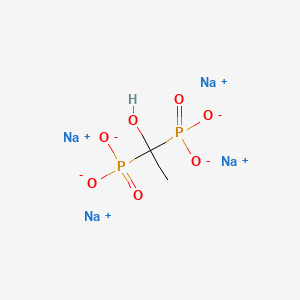

Phosphonic acid, (1-hydroxyethylidene)bis-, tetrasodium salt, also known as (1-Hydroxyethylidene)bis-phosphonic acid tetrasodium salt, is a chemical compound with the CAS Number: 3794-83-0 . It has a molecular weight of 293.96 and its IUPAC name is sodium (1-hydroxyethane-1,1-diyl)bis (phosphonate) . It is used in water treatment chemicals, as a scale inhibitor dispersant, and in organic raw materials .

Molecular Structure Analysis

The molecular formula of this compound is C2H4Na4O7P2 . The InChI Code is 1S/C2H8O7P2.4Na/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a relative density of 1.40 at 20°C . The pure compound has a melting point of 198-199°C . It is soluble in water and ethanol .科学的研究の応用

化粧品とパーソナルケア製品

エチドロン酸四ナトリウムは、キレート剤として化粧品業界で広く使用されています。 水中に存在する金属イオンが製品の安定性や外観に影響を与えるのを防ぐのに役立ちます 。 この化合物は、現在実施されている濃度では、化粧品への使用は安全であるとされています .

歯科

歯科では、エチドロン酸四ナトリウムは、根管治療における有効性について評価されてきました。 Enterococcus faecalisやCandida albicansなどの一般的な病原体に対する次亜塩素酸ナトリウムの抗菌活性を高める洗浄液に使用されます 。 化合物の有効性は、濃度と使用される洗浄液の種類によって異なります .

骨疾患治療

エチドロン酸四ナトリウムの母体化合物であるエチドロン酸は、骨関連疾患の治療に用いられています。 骨吸収の過程を遅らせ、骨密度と強度を維持するのに役立ちます 。この用途は、骨粗鬆症やページェット病などの状態に重要です。

工業用洗浄剤

工業分野では、エチドロン酸四ナトリウムは、洗浄剤や洗剤に使用されています。 そのキレート作用は、水を軟化し、特に硬水条件下での洗剤の効率を高めるのに役立ちます .

医学研究

エチドロン酸四ナトリウムと密接に関連するエチドロン酸は、CD73欠損症(ACDC)というまれな遺伝性疾患による動脈石灰化の進行を遅らせる医学研究で有望視されています 。既存の石灰化を逆転させるわけではありませんが、新しい沈着の進行を遅らせる可能性があります。

環境安全性

エチドロン酸四ナトリウムは容易に生分解性ではありませんが、生物濃縮性があるとされていません。 廃水処理プロセスは通常、この化合物を効果的に処理することができ、潜在的な環境への影響を軽減します .

Safety and Hazards

This compound is classified under the GHS07 hazard class . The hazard statements include H302, which indicates that it is harmful if swallowed . Precautionary statements include P501 (dispose of contents/container to an approved waste disposal plant), P270 (do not eat, drink or smoke when using this product), P264 (wash thoroughly after handling), and P301+P312+P330 (if swallowed, call a poison center or doctor if you feel unwell, rinse mouth) .

作用機序

Target of Action

Tetrasodium etidronate, also known as (1-Hydroxyethylidene)bis-phosphonic acid tetrasodium salt or Phosphonic acid, (1-hydroxyethylidene)bis-, tetrasodium salt, primarily targets the osteoclasts, which are cells that break down bone tissue . This compound is a type of bisphosphonate, a class of drugs that prevent the loss of bone density .

Mode of Action

Tetrasodium etidronate acts by inhibiting the formation, growth, and dissolution of hydroxyapatite crystals, which are a major component of bone and teeth . It competes with adenosine triphosphate (ATP) in the cellular energy metabolism of osteoclasts, which can initiate apoptosis (cell death) in these cells, leading to an overall decrease in the breakdown of bone .

Biochemical Pathways

Tetrasodium etidronate affects the biochemical pathways involved in bone resorption and calcification. It mimics the action of pyrophosphate, a regulator of calcification and decalcification . By inhibiting osteoclast activity, it shifts the balance of bone resorption and formation towards the formation side, strengthening the bone over time .

Pharmacokinetics

The pharmacokinetic properties of Tetrasodium etidronate include its absorption, distribution, metabolism, and excretion (ADME). It has been reported that the gastrointestinal absorption of Tetrasodium etidronate and its salts is low .

Result of Action

The molecular and cellular effects of Tetrasodium etidronate’s action include the prevention of osteoclastic bone resorption, which results in the strengthening of bone tissue . It also has antimicrobial and antibiofilm activity, as demonstrated in a study against Enterococcus faecalis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetrasodium etidronate. For instance, it is highly soluble in water , which can affect its distribution and excretion. It is also biodegradable, which means it can be broken down by biological processes in the environment . In addition, it has excellent chelating, anticorrosive, and dispersing abilities, which can be influenced by the presence of other substances in the environment .

生化学分析

Biochemical Properties

Tetrasodium etidronate is known for its excellent chelating properties . It interacts with metal ions, such as calcium and iron, forming complexes that can affect the stability and appearance of products

Molecular Mechanism

Tetrasodium etidronate primarily reduces osteoclastic activity, which prevents bone resorption . Unlike other bisphosphonates, it also prevents bone calcification

Dosage Effects in Animal Models

In animal models, high doses of Tetrasodium etidronate can cause irritation and other symptoms

Metabolic Pathways

It’s known that it has a bioavailability of 3% and an elimination half-life of 1 to 6 hours

特性

InChI |

InChI=1S/C2H8O7P2.Na/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFZRVHZTAYMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NaO7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29329-71-3, 2666-14-0 | |

| Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Record name | 1-Hydroxyethylidene-1,1-diphosphonic acid sodium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29329-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Record name | Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2666-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

229.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Solid; [IUCLID] | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Hydroxyethylidene)bisphosphonic acid, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3794-83-0, 7414-83-7, 29329-71-3 | |

| Record name | Tetrasodium etidronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3794-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidronate disodium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7414-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029329713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-hydroxyethylidene)bisphosphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of Tetrasodium Etidronate in industrial settings?

A1: Tetrasodium Etidronate is primarily recognized for its chelating properties. [] In industrial applications, particularly in metal plating processes, it serves as a crucial component. [] It acts as a complexing agent, controlling the availability of metal ions in the plating solution. This ensures uniform deposition of the metal onto the target surface, contributing to the quality and adhesion of the plating.

Q2: Is Tetrasodium Etidronate safe for use in cosmetic products?

A2: Yes, the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Tetrasodium Etidronate for cosmetic use. [] Based on available data, the Panel concluded that Tetrasodium Etidronate is safe for use in cosmetics at the current levels and practices. Its primary function in cosmetics is as a chelating agent.

Q3: Are there any structural analogs of Tetrasodium Etidronate with similar applications?

A3: Yes, the scientific literature mentions other salts of Etidronic Acid, such as Disodium Etidronate and Tetrapotassium Etidronate, which also function as chelating agents. [] These compounds share structural similarities with Tetrasodium Etidronate and are likely to exhibit comparable properties in certain applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)